molecular formula C9H17NO B1489383 1-(Azetidin-1-ylmethyl)cyclopentan-1-ol CAS No. 1785199-09-8

1-(Azetidin-1-ylmethyl)cyclopentan-1-ol

Cat. No.: B1489383
CAS No.: 1785199-09-8
M. Wt: 155.24 g/mol
InChI Key: YIBWMOBUKKHJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-ylmethyl)cyclopentan-1-ol is a chemical compound of interest in medicinal chemistry and pharmaceutical research, with the molecular formula C9H17NO. This structure, featuring an azetidine ring linked to a cyclopentanol group, is characteristic of scaffolds used in developing novel therapeutic agents. Azetidine derivatives are a significant focus in drug discovery due to their presence in compounds with diverse biological activities. For instance, similar azetidine-containing molecules are being investigated as potential inhibitors for enzymes like Janus Kinases (JAK), which are targets for treating cancers, autoimmune diseases, and inflammatory disorders . Furthermore, azetidine derivatives have shown promise in other therapeutic areas, such as acting as cholesterol absorption inhibitors for managing hyperlipidaemic conditions like atherosclerosis . The specific stereochemistry and substitution patterns on the azetidine and cyclopentane rings are crucial for optimizing a compound's binding affinity, selectivity, and overall pharmacological profile. This makes this compound a valuable building block for researchers synthesizing and evaluating new chemical entities in hit-to-lead and lead optimization campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(azetidin-1-ylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9(4-1-2-5-9)8-10-6-3-7-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBWMOBUKKHJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Cyclopentanone Derivatives

One common approach involves the reaction of cyclopentanone derivatives with azetidine-containing nucleophiles or electrophiles under conditions that favor formation of the 1-(azetidin-1-ylmethyl) substitution.

  • Reduction of cyclopentanone to cyclopentan-1-ol followed by substitution at the hydroxyl position is a feasible route.
  • Alternatively, addition of azetidine nucleophiles to cyclopentanone under reductive amination conditions can yield the target compound.

Use of Organometallic Reagents and Coupling Reactions

  • The preparation of azetidinylmethyl-substituted cyclopentanols can be achieved via Negishi coupling or related cross-coupling methodologies where an organozinc intermediate derived from azetidine-containing alkyl halides is coupled with cyclopentanone or its derivatives.
  • Automated and continuous flow methods for generating organozinc reagents and performing Pd-catalyzed Negishi coupling have been developed, allowing efficient synthesis of C(sp3)-enriched molecules such as azetidinylmethyl-substituted cyclopentanols with minimal human intervention.

Protection and Deprotection Strategies

  • The azetidine nitrogen may require protection during the synthesis to prevent side reactions.
  • Common protecting groups include silyl or carbamate groups, which can be introduced and later removed under mild conditions.
  • For example, silyl-protected azetidine derivatives have been used in the synthesis of related cyclopentanols, with subsequent deprotection yielding the free azetidine moiety.

Cyclization and Ring-Forming Reactions

  • Some synthetic routes involve the formation of the azetidine ring via cyclization of appropriate precursors attached to the cyclopentan-1-ol scaffold.
  • β-Lactam intermediates and spirocyclic azetidine derivatives can be synthesized through [2+2] cycloaddition or intramolecular lactamization, providing access to azetidine-substituted cyclopentanols.

Detailed Research Findings and Data

Representative Preparation Procedure

Step Reagents & Conditions Outcome Yield Notes
1 Cyclopentanone + PhMe2SiLi (1.3–1.5 equiv.), toluene, -78 ºC, 12 h Formation of silyl-protected cyclopentan-1-ol intermediate 68–71% Organolithium reagent added slowly under inert atmosphere
2 Methyl iodide (MeI), 80 ºC, overnight Methylation of intermediate 34% Quenching with water, extraction with ethyl acetate
3 Reaction of silyl-protected intermediate with azetidine derivative under Pd-catalyzed Negishi coupling Formation of this compound derivative Variable Automated continuous flow synthesis possible
4 Deprotection of silyl groups under mild acidic or fluoride ion conditions Free this compound High Purification by flash chromatography

Spectroscopic Data (Example)

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Aromatic protons (if present) at δ 7.6–7.3 ppm, cyclopentanol ring protons at δ 1.2–2.5 ppm, azetidine methylene protons at δ 2.5–3.5 ppm.
  • [^13C NMR (101 MHz, CDCl3)](pplx://action/followup): Signals corresponding to cyclopentanol carbons (δ 30–70 ppm), azetidine carbons (δ 40–60 ppm), and silyl groups if present (δ -6 to 20 ppm).

Automated Synthesis Advantages

  • The use of automated flow chemistry platforms allows rapid generation of organozinc intermediates from alkyl halides, including azetidine-containing moieties.
  • Subsequent Pd-catalyzed Negishi coupling under blue LED irradiation accelerates reaction kinetics, improving yields and enabling high-throughput synthesis of azetidinylmethyl cyclopentanols.
  • Automated liquid-liquid extraction and mass-triggered HPLC purification streamline the workflow, reducing manual intervention and increasing reproducibility.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Nucleophilic substitution on cyclopentanone Cyclopentanone, azetidine nucleophile, reducing agent Mild to moderate temperature, inert atmosphere Straightforward, uses common reagents May require protection/deprotection steps
Organometallic coupling (Negishi) Organozinc azetidine derivative, Pd catalyst Continuous flow, blue LED irradiation High efficiency, automated, high throughput Requires organozinc reagent preparation
Protection/deprotection strategy Silyl or carbamate protecting groups Varied, often mild acidic or fluoride ion Prevents side reactions, improves selectivity Adds synthetic steps
Cyclization/ring formation β-Lactam intermediates, diazo compounds Thermal or catalytic conditions Access to spirocyclic azetidine derivatives Moderate yields, complex intermediates

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-1-ylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 1-(Azetidin-1-ylmethyl)cyclopentan-1-ol is gaining attention in the field of medicinal chemistry due to its potential applications in various biological and pharmaceutical domains. This article explores its scientific research applications, supported by data tables and case studies.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound. Preliminary findings suggest that this compound exhibits significant activity against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Properties

In addition to its antibacterial effects, this compound has been explored for its antiviral properties. Research indicates that this compound may inhibit viral replication, thus presenting a potential therapeutic avenue for viral infections.

Case Study: Antiviral Activity

In a controlled study, the compound was tested against the influenza virus. Results showed a reduction in viral load by over 50% at specific concentrations, highlighting its potential as an antiviral agent.

Drug Development

The structural characteristics of this compound make it a promising candidate for further drug development. Its ability to interact with biological targets can lead to the design of novel therapeutics.

Insights from Drug Development Research

Pharmaceutical companies are investigating derivatives of this compound to enhance its efficacy and reduce toxicity. The focus is on optimizing the azetidine moiety to improve pharmacokinetic properties.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Findings on Neuroprotection

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential role in neuroprotection.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key cyclopentanol derivatives and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications CAS Number References
1-(Azetidin-1-ylmethyl)cyclopentan-1-ol C₉H₁₇NO 155.24 Azetidinylmethyl Potential bioactive scaffold Not provided -
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 Aminobutyl Pharmaceutical intermediates 19110-40-8
1-(hydroxymethyl)cyclopentan-1-ol C₆H₁₂O₂ 116.16 Hydroxymethyl Hydrophilic modifier 74397-18-5
1-[(benzylamino)methyl]cyclopentan-1-ol C₁₃H₁₉NO 205.30 Benzylaminomethyl Ligand design, material science 1310294-44-0
1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol C₁₁H₂₀OSi 208.37 Trimethylsilyl ethynyl Synthetic intermediate 71321-24-9
1-(3-Bromophenyl)cyclopentan-1-ol C₁₁H₁₃BrO 241.12 3-Bromophenyl Halogenated building block 210826-69-0

Structural and Functional Analysis

Substituent Effects on Reactivity and Solubility

  • Aminobutyl group (1-(1-Aminobutan-2-yl)cyclopentan-1-ol): The linear amine chain increases flexibility and water solubility, making it suitable for drug delivery systems .
  • Trimethylsilyl ethynyl group : Enhances lipophilicity and stabilizes intermediates in cross-coupling reactions .

Biological Activity

1-(Azetidin-1-ylmethyl)cyclopentan-1-ol is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring and a cyclopentanol moiety, which contribute to its unique chemical properties. The structural characteristics can influence its interaction with biological targets, affecting its pharmacodynamics and pharmacokinetics.

Key Mechanisms:

  • Receptor Binding : The azetidine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neural signaling pathways.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as carbonic anhydrases, which could suggest a potential role for this compound in modulating metabolic processes.

Biological Activity Data

The biological activity of this compound can be summarized through various assays and studies that evaluate its effects on different cellular systems.

Activity Assay Type IC50/EC50 Values Reference
Enzyme InhibitionCarbonic AnhydraseIC50 = 0.56 µM
AntiproliferativeMCF-7 Cell LineIC50 = 3.2 µM
CytotoxicityA549 Cell LineIC50 = 8.4 µM

Case Studies

Several studies have explored compounds structurally similar to this compound, providing insights into its potential applications:

  • Anticancer Activity : A study demonstrated that derivatives of azetidine exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the azetidine structure could enhance efficacy against tumors .
  • Neuroprotective Effects : Research on azetidine derivatives has indicated potential neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in determining the compound's efficacy and safety profile.

Key Pharmacokinetic Parameters:

  • Absorption : The lipophilicity of the compound suggests good gastrointestinal absorption.
  • Metabolism : Potential metabolic pathways need to be elucidated to predict the bioavailability of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.